molecular formula C26H27FN6OS B2971141 (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1226443-16-8

(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2971141
CAS No.: 1226443-16-8
M. Wt: 490.6
InChI Key: JNVYZTTVFXHWKV-UHFFFAOYSA-N
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Description

The compound "(2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone" is a heterocyclic hybrid molecule featuring a triazole-thiazole core fused with a piperazine moiety. Key structural elements include:

  • Triazole ring: Substituted at the 1-position with a 3,4-dimethylphenyl group and at the 5-position with a methyl group.
  • Thiazole ring: Methyl-substituted at the 4-position.
  • Piperazine unit: Linked to a 2-fluorophenyl group at the 4-position.

Properties

IUPAC Name

[2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazol-5-yl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27FN6OS/c1-16-9-10-20(15-17(16)2)33-19(4)23(29-30-33)25-28-18(3)24(35-25)26(34)32-13-11-31(12-14-32)22-8-6-5-7-21(22)27/h5-10,15H,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYZTTVFXHWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)N4CCN(CC4)C5=CC=CC=C5F)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone is a synthetic organic molecule that belongs to the class of triazole-thiazole derivatives. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a triazole ring and a thiazole ring, which are known for their diverse biological activities. The presence of a piperazine moiety further enhances its pharmacological profile. The following table summarizes key structural components:

ComponentStructure
Triazole Ring1H-1,2,3-triazole
Thiazole Ring4-methylthiazol-5-yl
Piperazine Moiety4-(2-fluorophenyl)piperazin-1-yl

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways, which is significant for its potential anti-cancer properties.
  • Membrane Disruption : It may disrupt microbial cell membranes, leading to antimicrobial effects.
  • Receptor Modulation : The piperazine component can modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • Triazole Derivatives : Studies have shown that triazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Activity

The presence of the thiazole ring suggests potential antimicrobial activity:

  • Mechanistic Insights : Thiazoles are known to disrupt bacterial cell wall synthesis and function . Compounds with similar structures have demonstrated efficacy against a range of pathogens.

Neuropharmacological Effects

The piperazine moiety is associated with various neuropharmacological effects:

  • Receptor Interaction : Piperazine derivatives have been shown to act as antagonists or agonists at serotonin receptors, influencing mood and anxiety .

Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of triazole-thiazole derivatives, a compound structurally related to the target molecule exhibited an IC50 value of less than 10 µM against A549 lung cancer cells. This suggests strong potential for further development .

Study 2: Antimicrobial Screening

Another study tested a series of thiazole-containing compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with similar structural features had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity Synthesis Method References
Target Compound Triazole-Thiazole-Piperazine 3,4-Dimethylphenyl (triazole), 2-Fluorophenyl (piperazine) Hypothesized antimicrobial Likely involves coupling of triazole-thiazole and piperazine moieties
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Triazole-Pyrazole-Thiazole 4-Chlorophenyl, 4-Fluorophenyl Antimicrobial (reported) Recrystallization from dimethylformamide
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-... Triazole-Pyrazole-Thiazole 4-Fluorophenyl (×2) Isostructural with 4 Same as above
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-Piperazine Phenylsulfonyl, varied aryl groups Antiproliferative (preliminary) Triethylamine/ethanol-mediated coupling

Aryl Group Variations

  • Halogen vs. 2-Fluorophenyl on the piperazine may alter dipole interactions and receptor binding compared to para-substituted fluorophenyl groups, as seen in ’s compounds .
  • Crystallinity and Packing: Isostructural compounds 4 and 5 (Cl vs. Br substituents) exhibit nearly identical crystal packing despite halogen size differences, suggesting minor adjustments accommodate substituent variations . The target compound’s methyl groups may disrupt such packing, affecting solubility or stability.

Q & A

Q. What are the established synthetic routes for this compound, and what challenges are associated with multi-step reactions?

The synthesis typically involves sequential heterocyclic ring formation and coupling reactions. For example:

  • Step 1 : Formation of the 1,2,3-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 3,4-dimethylphenyl azide and a propargyl precursor.
  • Step 2 : Thiazole ring construction via Hantzsch thiazole synthesis, employing α-haloketones and thiourea derivatives under reflux conditions .
  • Step 3 : Piperazine acylation using 2-fluorophenyl piperazine and a methanone intermediate under basic conditions (e.g., K₂CO₃ in DMF) . Challenges : Competing side reactions (e.g., over-alkylation), low yields in coupling steps, and purification difficulties due to structural complexity. Column chromatography or recrystallization (ethanol/water mixtures) is often required .

Q. How can crystallographic data be effectively refined using software like SHELXL?

  • Data Collection : High-resolution single-crystal X-ray diffraction (SCXRD) data is essential.
  • Refinement : SHELXL employs iterative least-squares refinement with restraints for anisotropic displacement parameters. For example, use the L.S. 10 command to refine hydrogen atoms riding on parent atoms.
  • Validation : Check for residual electron density peaks (< 1 eÅ⁻³) and R-factor convergence (R1 < 0.05 for high-quality data). WinGX/ORTEP can visualize anisotropic ellipsoids and molecular packing .

Advanced Research Questions

Q. What strategies optimize reaction conditions to improve yield and purity in the acylation step?

  • Design of Experiments (DoE) : Use response surface methodology to optimize molar ratios (e.g., 1:1.2 for piperazine:methanone), temperature (70–90°C), and solvent polarity (DMF vs. THF).
  • Catalysis : Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation via nucleophilic catalysis .
  • In-situ Monitoring : Employ TLC (hexane:ethyl acetate, 7:3) or inline FTIR to track reaction progress and minimize by-products .

Q. How can researchers address discrepancies in spectral data during structural characterization?

  • Contradictory NMR Peaks : For example, unexpected splitting in ¹H-NMR may indicate rotamers or impurities. Use variable-temperature NMR (VT-NMR) to assess dynamic effects or HSQC/HMBC for connectivity validation.
  • Mass Spec Anomalies : High-resolution ESI-MS can differentiate isobaric impurities. Cross-validate with elemental analysis (C, H, N ± 0.4%) .
  • X-ray vs. DFT Discrepancies : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to identify crystal packing effects .

Q. What in vitro models are suitable for evaluating the compound’s biological activity, and how are assay protocols designed?

  • Target Selection : Prioritize receptors structurally related to the compound’s motifs (e.g., serotonin 5-HT₁A due to the 2-fluorophenylpiperazine moiety).
  • Binding Assays : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) with HEK293 cells expressing human receptors. Use 10 µM test compound concentrations and calculate IC₅₀ via nonlinear regression .
  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) to assess agonist/antagonist profiles. Include positive controls (e.g., buspirone for 5-HT₁A) .

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